UM1024 Demonstrates >1000-Fold Superior Potency in Cytokine Induction Over Other Mincle Ligands
UM1024 exhibits a profound increase in functional potency compared to other compounds within the diaryl trehalose class. The patent specifically claims that UM1024 displays over a 1000-fold increase in potency, measured as the half-maximal effective concentration (EC50) for cytokine induction [1].
| Evidence Dimension | Potency for cytokine induction (EC50) |
|---|---|
| Target Compound Data | Not explicitly quantified, but described as the basis for a >1000-fold difference |
| Comparator Or Baseline | Other diaryl trehalose compounds in the patent |
| Quantified Difference | >1000-fold increased potency |
| Conditions | In vitro cytokine induction assays |
Why This Matters
This massive potency advantage translates directly to lower effective doses required in preclinical studies, potentially reducing off-target effects and the cost of goods for large-scale immunization studies, making UM1024 a more efficient and selective research tool.
- [1] US Patent 12319709 B2. Diaryl trehalose compounds and uses thereof. Published June 3, 2025. View Source
